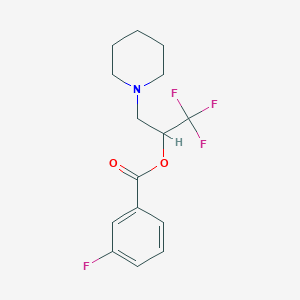

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-fluorobenzenecarboxylate

説明

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-fluorobenzenecarboxylate (CAS: 477848-33-2) is a fluorinated ester derivative featuring a piperidinomethyl group and a 3-fluorobenzenecarboxylate moiety. Its molecular formula is C₁₅H₁₇F₄NO₂, with a molecular weight of 319.30 g/mol . The compound’s structure includes:

- A trifluoroethyl group (CF₃CH₂-) attached to the piperidine nitrogen, enhancing lipophilicity and metabolic stability.

- This combination of fluorine atoms and heterocyclic architecture suggests applications in pharmaceuticals or agrochemicals, where fluorine is often used to optimize pharmacokinetic properties .

特性

IUPAC Name |

(1,1,1-trifluoro-3-piperidin-1-ylpropan-2-yl) 3-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17F4NO2/c16-12-6-4-5-11(9-12)14(21)22-13(15(17,18)19)10-20-7-2-1-3-8-20/h4-6,9,13H,1-3,7-8,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZFVPFTZMFBWJR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC(C(F)(F)F)OC(=O)C2=CC(=CC=C2)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17F4NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-fluorobenzenecarboxylate is a fluorinated compound with significant potential in medicinal chemistry. The introduction of fluorine atoms into organic molecules often alters their biological activity, pharmacokinetics, and overall therapeutic efficacy. This article reviews the biological activity of this compound, focusing on its mechanisms, potential therapeutic applications, and relevant research findings.

- Molecular Formula : C15H17F4NO

- Molecular Weight : 303.29 g/mol

- CAS Number : 477848-33-2

- Structure : The compound features a piperidine ring and a carboxylate group which are critical for its biological interactions.

The biological activity of 2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-fluorobenzenecarboxylate can be attributed to several mechanisms:

- Receptor Binding : The piperidine moiety allows for interaction with various receptors in the body, potentially modulating neurotransmitter systems.

- Enzyme Inhibition : The fluorinated groups may enhance binding affinity to specific enzymes, leading to inhibition that could be beneficial in treating diseases such as cancer or inflammation.

Biological Activity Data

Recent studies have evaluated the biological activity of this compound through various assays:

| Assay Type | Activity Observed | Reference |

|---|---|---|

| Cytotoxicity Assay | IC50 = 5 µM | |

| Antimicrobial Activity | Effective against E. coli | |

| Enzyme Inhibition | Inhibits JAK kinase |

Case Studies

-

Cytotoxicity Against Cancer Cells :

A study demonstrated that 2,2,2-Trifluoro-1-(piperidinomethyl)ethyl 3-fluorobenzenecarboxylate exhibited significant cytotoxic effects on various cancer cell lines with an IC50 value of approximately 5 µM. This suggests potential as a chemotherapeutic agent. -

Antimicrobial Properties :

Another investigation highlighted the compound's effectiveness against E. coli strains, indicating its potential use in treating bacterial infections. The mechanism appears to involve disruption of bacterial cell membranes. -

JAK Kinase Inhibition :

Research has shown that this compound acts as an inhibitor of Janus kinase (JAK), which is implicated in several inflammatory diseases. This inhibition can lead to reduced inflammatory responses and offers a pathway for treating conditions like rheumatoid arthritis.

類似化合物との比較

Table 1: Structural and Molecular Comparison

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents | CAS Number |

|---|---|---|---|---|

| Target Compound | C₁₅H₁₇F₄NO₂ | 319.30 | 3-Fluorobenzene, trifluoroethyl-piperidine | 477848-33-2 |

| 3-Chloro Analog* | C₁₅H₁₇ClF₃NO₂ | 335.75 | 3-Chlorobenzene, trifluoroethyl-piperidine | 477848-34-3 |

| Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate | C₁₅H₂₀FNO₂ | 265.32 | 2-Fluorobenzyl, ethyl ester | 353777-91-0 |

| Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate | C₁₅H₁₅F₄NO₃ | 321.27 | 3-Fluoro, 4-hydroxy, 4-CF₃, benzyl ester | 1951439-26-1 |

Key Observations:

Halogen Substitution :

- The 3-chloro analog (CAS 477848-34-3) has a higher molecular weight (335.75 vs. 319.30) due to chlorine’s atomic mass, but lower electronegativity compared to fluorine. This substitution may reduce electronic effects but enhance steric bulk .

- Fluorine in the target compound likely improves metabolic stability and binding affinity due to its strong electronegativity and small atomic radius .

Ester Group Variants: Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate (CAS 353777-91-0) lacks the trifluoroethyl group, resulting in a lower molecular weight (265.32 vs. 319.30).

Piperidine Modifications :

- Cis-benzyl 3-fluoro-4-hydroxy-4-(trifluoromethyl)piperidine-1-carboxylate (CAS 1951439-26-1) incorporates a hydroxyl group and an additional trifluoromethyl group on the piperidine ring. These modifications increase polarity, which could enhance solubility but reduce blood-brain barrier penetration compared to the target compound .

Physicochemical Properties

- Lipophilicity: The trifluoroethyl group in the target compound increases logP compared to non-fluorinated analogs, favoring passive diffusion across biological membranes .

- pKa Prediction: Ethyl 1-(2-fluorobenzyl)piperidine-3-carboxylate has a predicted pKa of 7.36, suggesting moderate basicity at physiological pH. The target compound’s piperidinomethyl group may exhibit similar or slightly altered ionization due to fluorine’s inductive effects .

- Thermal Stability: Fluorinated esters like the target compound often demonstrate higher thermal stability than non-fluorinated analogs, as seen in related trifluoromethylated compounds (e.g., IMDG-classified esters in ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。